molecular formula C24H23N5O4S B14971073 ethyl 4-[({[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

ethyl 4-[({[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B14971073
M. Wt: 477.5 g/mol
InChI Key: GOYHKASFHCVZLD-UHFFFAOYSA-N
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Description

ETHYL 4-(2-{[5-(4-METHOXYPHENYL)-4-(1H-PYRROL-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)BENZOATE is a complex organic compound that features a combination of various functional groups, including a methoxyphenyl group, a pyrrole ring, a triazole ring, and a benzoate ester

Preparation Methods

The synthesis of ETHYL 4-(2-{[5-(4-METHOXYPHENYL)-4-(1H-PYRROL-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)BENZOATE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a condensation reaction between an amine and a diketone.

    Attachment of the Methoxyphenyl Group: This step involves the substitution reaction where a methoxyphenyl group is introduced to the triazole ring.

    Formation of the Benzoate Ester: The final step involves esterification of the benzoic acid derivative with ethanol under acidic conditions.

Industrial production methods would involve optimizing these reactions for scale, ensuring high yields, and minimizing by-products.

Chemical Reactions Analysis

ETHYL 4-(2-{[5-(4-METHOXYPHENYL)-4-(1H-PYRROL-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)BENZOATE can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

ETHYL 4-(2-{[5-(4-METHOXYPHENYL)-4-(1H-PYRROL-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)BENZOATE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.

    Biological Studies: It can be used as a probe in biological studies to understand the interactions between small molecules and biological macromolecules.

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of ETHYL 4-(2-{[5-(4-METHOXYPHENYL)-4-(1H-PYRROL-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyrrole rings can participate in hydrogen bonding and π-π interactions, facilitating the binding to the active sites of enzymes. This binding can inhibit the enzyme’s activity, leading to a therapeutic effect.

Comparison with Similar Compounds

ETHYL 4-(2-{[5-(4-METHOXYPHENYL)-4-(1H-PYRROL-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)BENZOATE can be compared with similar compounds such as:

    ETHYL 4-(2-{[5-(4-HYDROXYPHENYL)-4-(1H-PYRROL-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)BENZOATE: This compound has a hydroxyl group instead of a methoxy group, which can affect its solubility and reactivity.

    ETHYL 4-(2-{[5-(4-METHOXYPHENYL)-4-(1H-IMIDAZOL-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)BENZOATE: This compound has an imidazole ring instead of a pyrrole ring, which can influence its binding affinity to enzymes and receptors.

    ETHYL 4-(2-{[5-(4-METHOXYPHENYL)-4-(1H-PYRROL-1-YL)-4H-1,2,3-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)BENZOATE: This compound has a 1,2,3-triazole ring instead of a 1,2,4-triazole ring, which can alter its chemical stability and reactivity.

Properties

Molecular Formula

C24H23N5O4S

Molecular Weight

477.5 g/mol

IUPAC Name

ethyl 4-[[2-[[5-(4-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C24H23N5O4S/c1-3-33-23(31)18-6-10-19(11-7-18)25-21(30)16-34-24-27-26-22(29(24)28-14-4-5-15-28)17-8-12-20(32-2)13-9-17/h4-15H,3,16H2,1-2H3,(H,25,30)

InChI Key

GOYHKASFHCVZLD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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